

Technical Guide: Physicochemical Properties of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B599826

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Introduction

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Its stereospecific structure makes it a key intermediate in the development of various pharmaceutical compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for property analysis.

Core Physical Properties

A summary of the key physical properties of **(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate** is presented below. These values have been compiled from various chemical suppliers and databases.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1]
Molar Mass	200.28 g/mol	[1]
Physical Form	Liquid	
Boiling Point	269 °C at 760 mmHg	
Density	1.03 g/cm ³	[1]
Flash Point	117 °C	[1]
Predicted pKa	10.02 ± 0.20	[2]
Purity	Typically ≥97%	
Storage Temperature	4°C	

Spectroscopic and Physicochemical Data

While specific, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for **(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate** are not readily available in public databases, some information can be inferred from similar compounds and general spectroscopic principles. For a closely related compound, tert-butyl 3-aminopyrrolidine-1-carboxylate, the following ¹H-NMR and mass spectrum data have been reported:

- ¹H-NMR (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).[3]
- Mass Spectrum (m/z): 187 [M+H]⁺. [3]

It is important to note that the presence of the methyl group on the amine in the target compound will alter the specific shifts and fragmentation patterns.

Experimental Protocols

Detailed experimental procedures for determining key physical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

As **(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate** is a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.

Protocol:

- A small sample of the compound is placed in a capillary tube.
- The capillary tube is placed in a melting point apparatus with a cooling stage.
- The sample is frozen and then slowly warmed at a controlled rate (e.g., 1-2 °C/min).
- The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination

Protocol:

- To a series of test tubes, add a small, measured amount of **(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate** (e.g., 10 mg).
- To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
- Vortex each tube for 30 seconds.
- Visually inspect for dissolution. If the compound dissolves, it is recorded as soluble. If it remains as a separate phase or is cloudy, it is recorded as insoluble. For quantitative analysis, the concentration of the saturated solution can be determined using techniques like HPLC.

Specific Rotation Determination

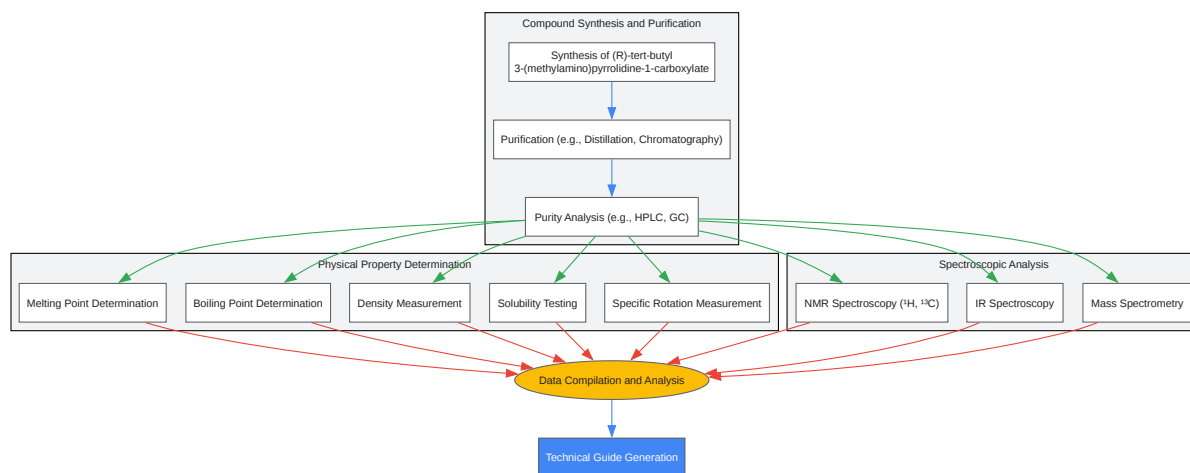
Protocol:

- Prepare a solution of **(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate** of a known concentration (c) in a suitable solvent (e.g., chloroform or methanol).

- Calibrate a polarimeter using a blank (the pure solvent).
- Fill a polarimeter cell of a known path length (l) with the prepared solution.
- Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha]_{T\lambda} = \alpha / (l \times c)$

Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound like **(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate**.



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Caption: Workflow for Physical Property Determination.

Conclusion

This technical guide provides a summary of the currently available physical property data for **(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate**. While some experimental values are well-documented, further investigation is required to definitively establish its melting point, solubility profile, and specific optical rotation. The provided experimental protocols offer a foundation for researchers to conduct these analyses. The continued characterization of this

important chiral building block will undoubtedly aid in its application in the synthesis of novel and effective pharmaceutical agents.

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